Tyrosinase Inhibition: Uralenol Outperforms Quercetin and Broussoflavonol F in Mushroom Tyrosinase Assays
In a comparative enzymatic study using mushroom tyrosinase with L-tyrosine as substrate, uralenol demonstrated an IC50 value of 49.5 μM, representing a 14.4% improvement in potency over quercetin (IC50 = 57.8 μM) and a 40.0% improvement over broussoflavonol F (IC50 = 82.3 μM) [1]. All three compounds exceeded the inhibitory activity of arbutin, a well-established reference tyrosinase inhibitor .
| Evidence Dimension | Tyrosinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 49.5 μM |
| Comparator Or Baseline | Quercetin: 57.8 μM; Broussoflavonol F: 82.3 μM |
| Quantified Difference | 14.4% more potent than quercetin; 40.0% more potent than broussoflavonol F |
| Conditions | Mushroom tyrosinase assay using L-tyrosine as substrate |
Why This Matters
Researchers investigating melanogenesis or developing tyrosinase-targeted probes should select uralenol over quercetin or broussoflavonol F when enhanced inhibitory potency is required within the same flavonoid scaffold class.
- [1] Zheng, Z.P., Cheng, K.W., Chao, J.F., Wu, J.J., & Wang, M.F. (2008). Tyrosinase inhibitors from paper mulberry (Broussonetia papyrifera). Food Chemistry, 106(2), 529-535. View Source
